molecular formula C23H16N4O2 B2616179 3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901045-30-5

3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2616179
M. Wt: 380.407
InChI Key: HFNDEHZTLWCQDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains a pyrazolo[4,3-c]quinoline core. This core is substituted at the 3-position with a 4-methylphenyl group and at the 1-position with a 3-nitrophenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazolo[4,3-c]quinoline core followed by substitution at the appropriate positions with the 4-methylphenyl and 3-nitrophenyl groups. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[4,3-c]quinoline core with two phenyl rings attached at the 1- and 3-positions. The 4-methylphenyl and 3-nitrophenyl substituents would contribute to the overall polarity and reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-donating methyl group and the electron-withdrawing nitro group on the phenyl rings. The presence of these groups could potentially make the molecule susceptible to electrophilic and nucleophilic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitro group could potentially make the compound more polar, while the methyl group could increase its lipophilicity .

Safety And Hazards

As with any chemical compound, handling “3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline” would require appropriate safety measures. The compound’s Safety Data Sheet would provide detailed information on its potential hazards, safe handling procedures, and emergency response guidelines .

Future Directions

The potential applications and future directions for this compound would depend on its physical, chemical, and biological properties. Compounds with similar structures have been studied for their potential use in various fields, including medicinal chemistry and materials science .

properties

IUPAC Name

3-(4-methylphenyl)-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O2/c1-15-9-11-16(12-10-15)22-20-14-24-21-8-3-2-7-19(21)23(20)26(25-22)17-5-4-6-18(13-17)27(28)29/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNDEHZTLWCQDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

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